N-(4-氯-3-羟基苯基)乙酰胺

描述

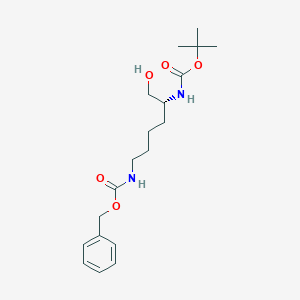

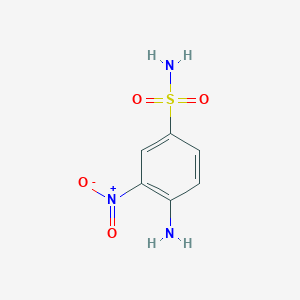

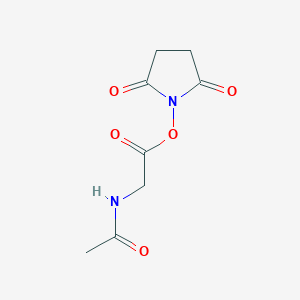

“N-(4-Chloro-3-hydroxyphenyl)acetamide” is a chemical compound with the CAS Number: 28443-52-9. It has a molecular weight of 185.61 .

Molecular Structure Analysis

The linear formula for “N-(4-Chloro-3-hydroxyphenyl)acetamide” is C8H8ClNO2 .Physical And Chemical Properties Analysis

“N-(4-Chloro-3-hydroxyphenyl)acetamide” is a solid at room temperature. It should be stored in a dry environment .科学研究应用

环境净化的高级氧化过程

一项研究突出了高级氧化过程(AOPs)在降解各种化合物中的应用,包括对乙酰氨基酚的降解,导致产生各种副产物,如对苯二酚、1,4-苯醌、4-氨基苯酚和乙酰胺。该研究强调了这些副产物的环境影响,特别是它们的致突变性和毒性,如果未经处理释放可能对生态系统构成威胁。这项研究强调了AOPs在增强对持久性有机污染物(如乙酰氨基酚及其衍生物,可能包括N-(4-氯-3-羟基苯基)乙酰胺)降解中的重要性,以减轻环境影响(Qutob et al., 2022)。

药物代谢的药理遗传学

对对乙酰氨基酚(扑热息痛)代谢的研究揭示了遗传差异如何影响药物及其副产物的代谢,这是重要的见解。了解这些遗传变异对于预测毒性和治疗效果至关重要,这可能延伸到类似化合物(如N-(4-氯-3-羟基苯基)乙酰胺)的结构相似性和代谢途径(Zhao & Pickering, 2011)。

理解扑热息痛的生化途径

一篇关于对乙酰氨基酚性质和用途的综述深入探讨了该化合物的生化途径,包括其合成和其经历的反应,这可能与对N-(4-氯-3-羟基苯基)乙酰胺的研究有相似之处。这项研究有助于更深入地了解这类化合物在各个领域(包括药理学和环境科学)的化学行为和应用(Ogemdi, 2019)。

镇痛作用机制

作为最常用的止痛药之一,对乙酰氨基酚的镇痛作用一直是广泛研究的课题。探索其作用机制的研究,包括产生作用于大脑和脊髓特定受体的代谢物,为研究类似化合物(如N-(4-氯-3-羟基苯基)乙酰胺)的相似效应奠定了基础。这样的研究可能导致开发具有改进疗效和安全性特性的新型镇痛剂(Ohashi & Kohno, 2020)。

从水中吸附消除污染物

通过吸附技术从水中去除对乙酰氨基酚的研究已经得到广泛审查,突出了各种吸附剂的效率和涉及的机制。这一研究领域对于环境保护至关重要,可以应用于从水生环境中去除相关化合物,包括N-(4-氯-3-羟基苯基)乙酰胺,从而防止其对生态系统的不良影响(Igwegbe et al., 2021)。

安全和危害

The compound has been classified with the signal word “Warning”. Hazard statements include H302 (Harmful if swallowed), H312 (Harmful in contact with skin), and H332 (Harmful if inhaled). Precautionary statements include P261 (Avoid breathing dust/fume/gas/mist/vapours/spray), P264 (Wash thoroughly after handling), P270 (Do not eat, drink or smoke when using this product), P271 (Use only outdoors or in a well-ventilated area), P280 (Wear protective gloves/protective clothing/eye protection/face protection), P301+P312 (IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell), P302+P352 (IF ON SKIN: Wash with plenty of soap and water), P304+P340 (IF INHALED: Remove victim to fresh air and keep at rest in a position comfortable for breathing), P330 (Rinse mouth), P363 (Wash contaminated clothing before reuse), and P501 (Dispose of contents/container to an approved waste disposal plant) .

作用机制

Target of Action

N-(4-Chloro-3-hydroxyphenyl)acetamide is a chemical compound with a molecular weight of 185.61

Action Environment

Environmental factors can significantly influence a compound’s action, efficacy, and stability. For N-(4-Chloro-3-hydroxyphenyl)acetamide, it is recommended to store the compound in an inert atmosphere at room temperature . .

属性

IUPAC Name |

N-(4-chloro-3-hydroxyphenyl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8ClNO2/c1-5(11)10-6-2-3-7(9)8(12)4-6/h2-4,12H,1H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FWPNOLFNLHAULD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=CC(=C(C=C1)Cl)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70556261 | |

| Record name | N-(4-Chloro-3-hydroxyphenyl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70556261 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

185.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(4-Chloro-3-hydroxyphenyl)acetamide | |

CAS RN |

28443-52-9 | |

| Record name | N-(4-Chloro-3-hydroxyphenyl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70556261 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Pyrazolo[1,5-a]pyrimidin-3-amine](/img/structure/B112336.png)

![1-Bicyclo[2.2.1]hept-2-ylethanamine](/img/structure/B112350.png)

![(S)-2-(3-((tert-Butoxycarbonyl)amino)-4-oxo-3,4-dihydrobenzo[b][1,4]thiazepin-5(2H)-yl)acetic acid](/img/structure/B112357.png)

![1'-Boc-1,2-dihydro-2-oxo-spiro[3H-indole-3,4'-piperidine]](/img/structure/B112361.png)